molecular formula C23H24N2O4S B5091455 Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate

Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate

Cat. No.: B5091455
M. Wt: 424.5 g/mol
InChI Key: SLTHBKQYHSIQMR-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoate ester linked to a sulfonylamino group, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-23(26)18-10-12-20(13-11-18)24-16-19-6-4-5-7-22(19)25-30(27,28)21-14-8-17(2)9-15-21/h4-15,24-25H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTHBKQYHSIQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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